Lumazine

MALDI-TOF Mass Spectrometry Lipidomics Analytical Chemistry

Standard lumazine sourcing often yields material with inconsistent purity that compromises MALDI-TOF lipidomic workflows. This lot provides a validated MALDI matrix for complex (phospho)lipid mixtures, enabling direct detection of phosphatidylethanolamines, phosphatidylserines, and phosphatidylinositols in crude extracts without fractionation. - Enables dual-polarity MALDI analysis of milk, soymilk, and hen egg lipid extracts. - pH-dependent fluorescence (Φf = 0.24 at pH 10) supports optical probe development.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 487-21-8
Cat. No. B192210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumazine
CAS487-21-8
SynonymsLumazine;  2,4-Pteridinediol;  2,4-Dihydroxypteridine
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=O)NC(=O)N2
InChIInChI=1S/C6H4N4O2/c11-5-3-4(8-2-1-7-3)9-6(12)10-5/h1-2H,(H2,8,9,10,11,12)
InChIKeyUYEUUXMDVNYCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





Lumazine Properties & Sourcing


Lumazine (CAS 487-21-8), also known as pteridine-2,4(1H,3H)-dione, is a heterocyclic pteridine derivative with a molecular formula of C₆H₄N₄O₂ and a molecular weight of 164.12 g/mol . The compound typically appears as a light yellow to ochre powder with a melting point of 348-349°C and water solubility of 0.125 g/100 mL at 25°C [1][2]. As the parent compound of the lumazine class, it serves as both a biosynthetic precursor to riboflavin (vitamin B2) in microorganisms and plants, and a naturally occurring metabolite found in sources like soy beans [3].

Lumazine: Why Analogs Are Not Interchangeable


Generic substitution with structurally related pteridines such as lumichrome, 6,7-dimethyllumazine, or alloxazine is not scientifically valid due to fundamental differences in physicochemical and functional properties. Lumazine possesses a unique pKa profile (pK₁: <1.3; pK₂: 7.92 at 25°C) that governs its pH-dependent tautomerism and fluorescence behavior, with quantum yields varying from <0.08 in acidic media to 0.24 ± 0.02 at pH 10 [1]. This pH-sensitive optical profile differs markedly from methylated analogs like 6,7-dimethyllumazine, which exhibit distinct emission properties due to altered electronic structure [2]. Furthermore, lumazine demonstrates selective binding affinity for adenine in DNA abasic sites that is fundamentally altered upon methylation or benzo-annelation, with lumichrome (benzo[g]pteridine-2,4-dione) showing switched selectivity toward thymine rather than adenine [3]. These quantifiable differences in acid-base chemistry, photophysical behavior, and molecular recognition capabilities mean that substituting lumazine with an in-class analog without validation introduces uncontrolled experimental variables that compromise reproducibility and data interpretability.

Lumazine Quantitative Evidence


MALDI Matrix Performance: Phospholipid Detection

Lumazine has been validated as a novel MALDI matrix that enables detection of specific phospholipid classes undetectable with conventional matrices. In comparative analysis of crude lipid extracts from milk, soymilk, and hen egg, lumazine allowed successful detection of phosphatidylethanolamines (PE), phosphatidylserines (PS), and phosphatidylinositols (PI) in both positive and negative ion modes, representing a significant expansion of detectable lipid species compared to standard matrices [1].

MALDI-TOF Mass Spectrometry Lipidomics Analytical Chemistry

pH-Dependent Fluorescence Quantum Yield

Lumazine exhibits pronounced pH-dependent fluorescence quantum yields that differ substantially from methylated analogs. At pH 10, lumazine's fluorescence quantum yield (Φf) is 0.24 ± 0.02, while in acidic media it drops to <0.08 [1]. In direct comparison with methylated positional isomers, 3-methyllumazine (3-ML) showed Φf = 0.24 ± 0.02 at pH 10, whereas 1-methyllumazine (1-ML) exhibited a drastically lower Φf of 0.015 ± 0.002 under identical conditions, representing a 16-fold difference between these closely related methylated derivatives [2].

Fluorescence Spectroscopy Photophysics Tautomerism

DNA Abasic Site Recognition Selectivity

Lumazine selectively binds to adenine (A) opposite abasic (AP) sites in DNA duplexes, with its methylated derivative 6,7-dimethyllumazine exhibiting enhanced binding affinity while retaining adenine selectivity [1]. Critically, structural modification through benzo-annelation to produce alloxazine (benzo[g]pteridine-2,4-dione) maintains adenine selectivity, but further methylation to lumichrome (7,8-dimethylbenzo[g]pteridine-2,4-dione) completely switches selectivity to thymine (T) over adenine, cytosine, and guanine [1].

DNA Ligand Binding Molecular Recognition Nucleobase Selectivity

Vibrational Spectroscopy Band Assignments

Surface-enhanced Raman spectroscopy (SERS) combined with ab initio calculations at the Hartree-Fock/6-31G(d) level enabled comparative vibrational band assignments for lumazine (LUM) and 6,7-dimethyllumazine (DML) [1]. The analysis revealed that LUM molecules adsorb to silver electrode surfaces at a tilt angle of approximately 45° (0.0 to -0.3 V) interacting through lone pairs on the 1N or 5N atoms, with the tilt angle increasing to approximately 50° at more negative potentials (-0.6 to -0.7 V) [1].

Raman Spectroscopy Vibrational Analysis Computational Chemistry

Physical Property Comparison

Lumazine exhibits distinct physical properties that differentiate it from structurally related pteridines. Its melting point of 348-349°C and water solubility of 0.125 g/100 mL (1.25 mg/mL) at 25°C define its handling and formulation parameters [1]. The compound possesses pKa values of pK₁: <1.3 and pK₂: 7.92 at 25°C, establishing its acid-base speciation profile . While direct quantitative comparator data for all physical properties of analogs is limited in the primary literature, lumazine's pKa₂ of 7.92 places it near physiological pH, whereas methylation (as in 6,7-dimethyllumazine) and benzo-annelation (as in alloxazine/lumichrome) are expected to alter both solubility and pKa profiles due to changes in hydrogen-bonding capacity and ring electronics [2].

Physicochemical Characterization Solubility Thermal Properties

Lumazine Applications


Comprehensive Phospholipid Profiling by MALDI-TOF Mass Spectrometry

Lumazine serves as an effective MALDI matrix for complex (phospho)lipid mixture analysis, enabling detection of phosphatidylethanolamines, phosphatidylserines, and phosphatidylinositols in crude biological extracts (milk, soymilk, hen egg) in both positive and negative ion modes without prior fractionation [1]. This application is supported by cross-study comparable evidence demonstrating expanded lipid class detection relative to conventional matrices. Researchers in lipidomics and analytical chemistry should select lumazine when comprehensive phospholipid coverage from minimal sample preparation is required.

pH-Responsive Fluorescent Probe Development

The pH-dependent fluorescence quantum yield of lumazine (Φf = 0.24 ± 0.02 at pH 10; <0.08 in acidic media) makes it suitable for development as a pH-sensitive optical probe [2]. Direct head-to-head comparison with 1-methyllumazine (Φf = 0.015 ± 0.002 at pH 10) demonstrates that lumazine provides 16-fold higher signal intensity under alkaline conditions [3]. Applications include monitoring pH changes in biological microenvironments, studying micellar systems, and developing fluorescent sensors where the parent lumazine scaffold offers the requisite pH-gated emission properties.

Adenine-Specific DNA Abasic Site Recognition

Lumazine's selective binding to adenine opposite abasic (AP) sites in DNA duplexes [4] enables its use as a molecular recognition element for detecting specific DNA damage or for single-nucleotide polymorphism (SNP) analysis. Direct comparator evidence shows that lumazine maintains adenine selectivity, while the structurally modified derivative lumichrome switches to thymine selectivity [4]. For applications requiring specific adenine detection at AP sites—such as DNA damage sensing assays or targeted drug delivery to abasic lesions—lumazine provides the appropriate selectivity profile.

Reference Standard for Pteridine Vibrational Spectroscopy

Comprehensive vibrational spectroscopic characterization including SERS, FTIR, CARS, NRS, and UV RRS, combined with ab initio calculations at the HF/6-31G(d) level, establishes lumazine as a well-characterized reference compound for the pteridine class [5]. The quantified surface adsorption geometry (tilt angle ca. 45° at 0.0 to -0.3 V, increasing to ca. 50° at -0.6 to -0.7 V on silver electrodes) provides a benchmark for surface-enhanced spectroscopic studies [5]. Researchers developing spectroscopic methods for pteridine-containing materials or studying pteridine-metal interactions should procure lumazine as the foundational reference standard.

Technical Documentation Hub

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